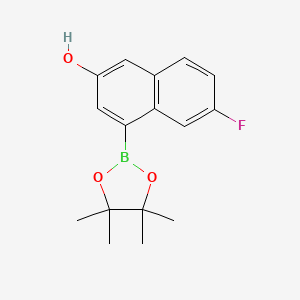
6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is a chemical compound with the molecular formula C16H18BFO3. This compound is notable for its unique structure, which includes a naphthalene ring substituted with a fluoro group and a dioxaborolane moiety. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
The synthesis of 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol typically involves the following steps:
Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the reaction of a suitable naphthalene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using a hydroxylating agent like hydrogen peroxide or a peracid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the fluoro group or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include palladium catalysts for borylation, fluorinating agents for fluorination, and oxidizing or reducing agents for oxidation and reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological systems, including as a probe for studying enzyme activity and protein interactions.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The fluoro group and dioxaborolane moiety play key roles in its reactivity and binding affinity. The compound can act as a ligand for metal catalysts, facilitating various catalytic reactions. Additionally, its hydroxyl group can form hydrogen bonds with biological molecules, influencing its biological activity.
類似化合物との比較
Similar compounds to 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of a naphthalene ring and is used in similar applications.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has an isopropoxy group instead of a hydroxyl group and is used as a reagent in organic synthesis.
The uniqueness of this compound lies in its combination of a naphthalene ring, fluoro group, and dioxaborolane moiety, which imparts distinct chemical properties and reactivity.
特性
分子式 |
C16H18BFO3 |
|---|---|
分子量 |
288.1 g/mol |
IUPAC名 |
6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)14-9-12(19)7-10-5-6-11(18)8-13(10)14/h5-9,19H,1-4H3 |
InChIキー |
UBVJXPRNGUJKRI-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=C(C=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B11762130.png)

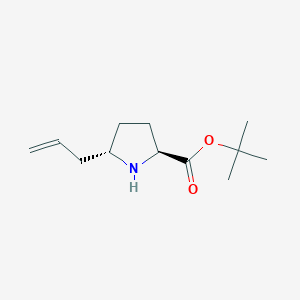
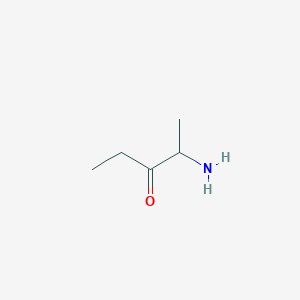
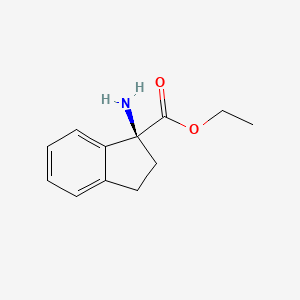
![4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride](/img/structure/B11762166.png)
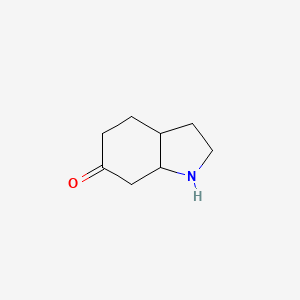
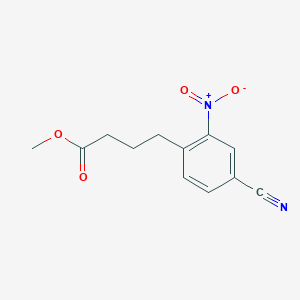

![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B11762181.png)
![3-[3-Methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11762188.png)

![(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B11762192.png)

